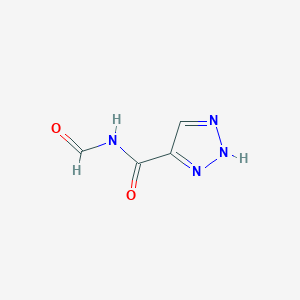
N-formyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl-1H-1,2,3-triazole-4-carboxamide (FTC) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a triazole-based compound with a formyl group attached to the nitrogen atom of the triazole ring. The unique structure of FTC makes it an interesting candidate for drug development, and it has been explored for its potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of N-formyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anticancer effects. It has also been shown to inhibit the activity of viral and bacterial enzymes, which may contribute to its antiviral and antibacterial effects. Additionally, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In infectious disease research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit viral and bacterial replication. In inflammation research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-formyl-1H-1,2,3-triazole-4-carboxamide is its synthetic nature, which allows for precise control over its chemical properties. Additionally, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to have low toxicity in vitro, making it a promising candidate for further development. However, one limitation of N-formyl-1H-1,2,3-triazole-4-carboxamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-formyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of N-formyl-1H-1,2,3-triazole-4-carboxamide-based drugs for cancer treatment. Another area of interest is the exploration of N-formyl-1H-1,2,3-triazole-4-carboxamide as an antiviral and antibacterial agent. Additionally, further research is needed to fully understand the mechanism of action of N-formyl-1H-1,2,3-triazole-4-carboxamide and its potential applications in treating various diseases.
Métodos De Síntesis
N-formyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods, including the reaction of 4-azidotriazole with formic acid, or the reaction of 4-carboxytriazole with formamide. The synthesis of N-formyl-1H-1,2,3-triazole-4-carboxamide has been optimized to achieve high yields, purity, and reproducibility.
Aplicaciones Científicas De Investigación
N-formyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its potential as a therapeutic agent in various fields of medicine, including cancer, infectious diseases, and inflammation. In cancer research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been explored for its antiviral and antibacterial properties. In inflammation research, N-formyl-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to reduce inflammation and oxidative stress.
Propiedades
Número CAS |
106913-63-7 |
|---|---|
Fórmula molecular |
C4H4N4O2 |
Peso molecular |
140.1 g/mol |
Nombre IUPAC |
N-formyl-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C4H4N4O2/c9-2-5-4(10)3-1-6-8-7-3/h1-2H,(H,5,9,10)(H,6,7,8) |
Clave InChI |
IEJCIHXFBFXKEK-UHFFFAOYSA-N |
SMILES |
C1=NNN=C1C(=O)NC=O |
SMILES canónico |
C1=NNN=C1C(=O)NC=O |
Sinónimos |
1H-1,2,3-Triazole-4-carboxamide,N-formyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



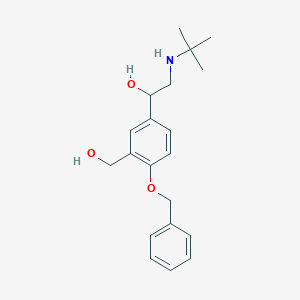
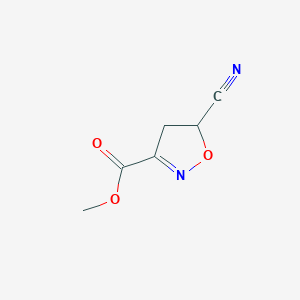
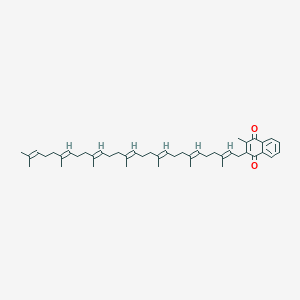
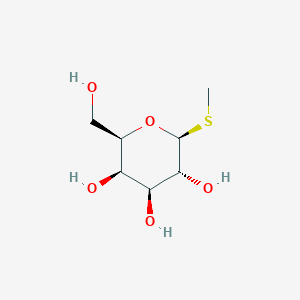
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

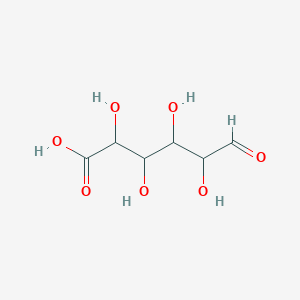
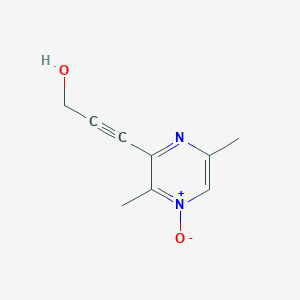

![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
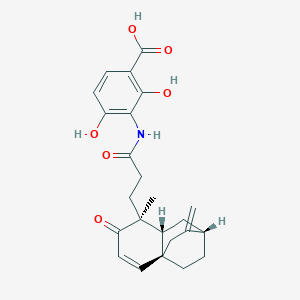

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)
